molecular formula C13H16N2O2S2 B12222391 3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12222391
M. Wt: 296.4 g/mol
InChI Key: JYVNZVYQTGDGNP-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and halo-ketone derivatives under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H16N2O2S2/c1-9-2-4-10(5-3-9)6-15-11-7-19(16,17)8-12(11)18-13(15)14/h2-5,11-12,14H,6-8H2,1H3

InChI Key

JYVNZVYQTGDGNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

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